molecular formula C18H20N2O2 B3971799 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3971799
M. Wt: 296.4 g/mol
InChI Key: AIOUTUWGMCKPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound that features both indole and isoindole moieties. Indole derivatives are significant in natural products and drugs due to their biological activities . The compound’s unique structure makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h3-5,8,11,14-15,19H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUTUWGMCKPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another approach involves the reaction of phthalic anhydride with appropriate amines to form the isoindole-dione structure . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting pathways like neurotransmission or hormone regulation . The exact pathways depend on the specific biological context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

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